molecular formula C14H21N3O4 B5587829 6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No. B5587829
M. Wt: 295.33 g/mol
InChI Key: OJWVKLVXEQJJMX-OTYXRUKQSA-N
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Description

The chemical compound belongs to the class of pyrimidine diones, which are of interest due to their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. Pyrimidine diones, including derivatives such as the one specified, are synthesized through complex reactions involving barbituric acid derivatives and have been explored for their structural and chemical behavior.

Synthesis Analysis

The synthesis of similar pyrimidine dione derivatives involves one-pot processes based on barbituric acid derivatives, cyclohexanedione, and aromatic aldehydes in aqueous media, using diethylamine as a base. These reactions proceed efficiently and smoothly, yielding high product purities characterized by spectral methods and X-ray single crystal diffraction (Barakat et al., 2018).

Molecular Structure Analysis

The ground state molecular geometry of similar compounds has been calculated using density functional theory (DFT) methods, providing insights into the structural aspects. Spectral analysis and X-ray diffraction studies contribute to understanding the molecular structure, demonstrating the compounds' crystalline nature and confirming their synthesized structures (Barakat et al., 2018).

Chemical Reactions and Properties

Pyrimidine dione derivatives participate in various chemical reactions, including intermolecular hydrogen bonding, which plays a significant role in their structural stabilization. The size of the acyl substituent affects the strength of association between molecules, as observed through chemical shift analysis in NMR spectroscopy. These reactions and interactions underline the compounds' reactivity and potential for forming complex structures (Ośmiałowski et al., 2010).

Physical Properties Analysis

The crystalline structures of these compounds reveal details about their physical properties, including melting points, solubility, and crystallization behavior. The structural data obtained from crystallography studies help in understanding these physical properties in depth, which are critical for designing and synthesizing new compounds with desired characteristics.

Chemical Properties Analysis

The chemical properties of pyrimidine dione derivatives, such as reactivity, stability, and interaction with various reagents, are influenced by their molecular structure. Studies involving the reaction of these compounds with secondary amines and oxidants demonstrate a novel method of pyrrole-ring annulation, showcasing the versatility and chemical reactivity of the pyrimidine dione framework (Gulevskaya et al., 2001).

properties

IUPAC Name

6-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidine-1-carbonyl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-9-8-17(6-5-14(9,2)21)12(19)10-7-11(18)16(4)13(20)15(10)3/h7,9,21H,5-6,8H2,1-4H3/t9-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWVKLVXEQJJMX-OTYXRUKQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)O)C(=O)C2=CC(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=CC(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

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